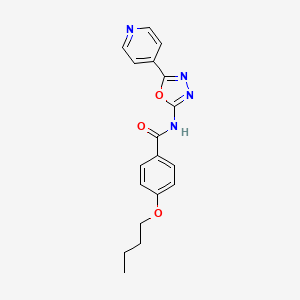

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

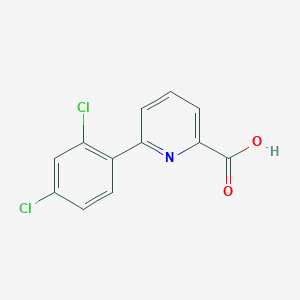

The compound of interest, Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, is a derivative of ethyl 2-(2-pyridylacetate) and is related to a class of heterocyclic compounds that have been synthesized for various biological activities. These compounds are characterized by the presence of a thiadiazole moiety, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This moiety is known for its potential in creating compounds with significant biological activities, such as antimicrobial, antiviral, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related ethyl 2-(2-pyridylacetate) derivatives has been reported to involve the linkage of a 2-pyridyl ring with various moieties, including thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . Similarly, the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines has been optimized using ethyl chloroacetate as an alkylating agent and NaH as a base in THF . These methods provide a framework for the synthesis of this compound, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using 1H-NMR, 13C-NMR, and MS methods, with further confirmation by X-ray crystallography for select derivatives . The crystal structure of a similar compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . These techniques are essential for elucidating the structure of this compound and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . Additionally, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate to form ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate has been noted, indicating a potential degradation pathway . These reactions provide insight into the chemical behavior of this compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The biological activities of these derivatives have been tested in vitro against microorganisms and for their cytotoxicity and antiviral activity against HIV-1 . The inhibition activities of similar compounds towards α-glucosidase and β-glucosidase enzymes have been determined, with some showing high percentage inhibition . These properties suggest that this compound may also possess significant biological activities, which could be explored in further studies.

科学的研究の応用

Chemical Structure and Molecular Properties

Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, due to its unique structural properties, serves as a key intermediate in synthesizing various pharmacologically active compounds. The structural diversity and reactivity of this compound, particularly with α-halo-carbonyl compounds, allow for the creation of dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives, highlighting its versatility in heterocyclic chemistry (E. Abdel‐Latif & S. Bondock, 2006).

Pharmacological Potential

This compound has been studied for its role in the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, targeting the inhibition of kidney-type glutaminase. Such inhibitors are valuable in cancer research, offering a therapeutic strategy by attenuating the growth of cancer cells, like human lymphoma B cells, both in vitro and in mouse xenograft models (K. Shukla et al., 2012).

Synthesis of Novel Derivatives

Research has demonstrated the synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed as anti-inflammatory and analgesic agents. This showcases the compound's application in developing new therapeutics, focusing on non-ulcerogenic anti-inflammatory drugs with potential lower side effects (Anas M H Shkair et al., 2016).

Crystallographic Analysis

Crystallographic studies have been conducted on related thiazolyl compounds to understand their structural properties better. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into its molecular conformation and interactions, which are crucial for designing compounds with desired biological activities (P. DyaveGowda et al., 2002).

Antimicrobial and Antifungal Applications

The compound's derivatives have been explored for antimicrobial activities, offering a pathway to developing new antimicrobial agents. For instance, thiazoles and their fused derivatives synthesized from reactions involving ethyl 2-phenylthiocarb-amoyl acetate have demonstrated in vitro antimicrobial activity against bacterial and fungal isolates, underscoring the potential for these compounds in addressing antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

作用機序

Target of Action

Compounds with a similar thiadiazole ring have been found to interact with a broad spectrum of biological targets .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Numerous thiadiazole derivatives have displayed anticancer activities in various in vitro and in vivo models .

将来の方向性

Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across cancer models with an emphasis on targets of action . Thus, there is an urgent need to develop novel, more effective anticancer therapeutics . This suggests that Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate and similar compounds could have potential applications in the development of new anticancer drugs.

特性

IUPAC Name |

ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-2-20-12(19)8-15-11(18)9-21-14-16-13(17-22-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZICUPWQQQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)